
(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid
Descripción general
Descripción
Chemical Reactions Analysis
Amides, like the ones present in this molecule, can participate in various chemical reactions. For example, they can undergo hydrolysis in acidic or basic conditions to form carboxylic acids and amines. They can also participate in the Hoffman rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amides generally have high boiling points due to strong dipole-dipole interactions and hydrogen bonding. They are usually soluble in polar solvents .Aplicaciones Científicas De Investigación
Cancer Therapy
Caspase Inhibitor II: is primarily utilized in cancer research due to its ability to regulate apoptosis, a form of programmed cell death often dysregulated in cancer cells . By inhibiting caspases, researchers aim to control the apoptotic pathways to either prevent tumor cells from evading death or protect healthy cells from undesired apoptosis during chemotherapy .
Neuroprotection
In neurodegenerative diseases, excessive apoptosis can lead to the loss of neuronsCaspase Inhibitor II has potential applications in protecting neuronal cells by inhibiting apoptosis, thereby offering a therapeutic strategy for conditions like Alzheimer’s and Parkinson’s disease .
Anti-Inflammatory Treatment
Caspases are also involved in inflammatory responsesCaspase Inhibitor II can be used to study inflammatory diseases and develop treatments that modulate the inflammatory caspase activity, which could be beneficial in diseases like rheumatoid arthritis and inflammatory bowel disease .
Cardioprotection
During myocardial infarction, apoptosis contributes to cardiac cell death. Research into Caspase Inhibitor II includes exploring its cardioprotective effects by inhibiting apoptosis in heart cells, which could lead to new treatments for heart diseases .
Sepsis Management
Sepsis involves a dysregulated immune response to infection, where apoptosis plays a significant roleCaspase Inhibitor II is studied for its potential to modulate apoptosis in immune cells, which could help in managing sepsis and improving patient outcomes .
Tissue Engineering
In tissue engineering, controlling cell death is crucial for the survival of engineered tissuesCaspase Inhibitor II can be applied to prevent apoptosis in cells used for tissue constructs, enhancing the viability and integration of these tissues into the host .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Caspase Inhibitor II primarily targets caspases , a family of cysteine-dependent proteases . Caspases play essential roles in modulating different biological processes including apoptosis, proliferation, and inflammation . They are broadly classified by their known roles in apoptosis (caspase-3, caspase-6, caspase-7, caspase-8, and caspase-9 in mammals) and in inflammation (caspase-1, caspase-4, caspase-5, and caspase-12 in humans, and caspase-1, caspase-11, and caspase-12 in mice) .
Mode of Action
Caspase Inhibitor II interacts with its targets by covalent modification of the catalytic cysteine residue in the active site of caspases . This interaction results in the inhibition of caspase activity, thereby preventing the cascade of events that lead to apoptosis or inflammation .
Biochemical Pathways
The inhibition of caspases by Caspase Inhibitor II affects several biochemical pathways. In inflammation, caspases induce pyroptosis by cleaving gasdermin D, whose caspase-cleaved N terminus forms pores on the plasma membrane . By inhibiting caspases, Caspase Inhibitor II can modulate these pathways and their downstream effects.
Pharmacokinetics
It is known that the efficacy of caspase inhibitors can be affected by factors such as poor target specificity, inadequate efficacy, or adverse side effects .
Result of Action
The primary result of Caspase Inhibitor II’s action is the inhibition of apoptosis and inflammation . By inhibiting caspases, the compound prevents the cascade of events leading to cell death or inflammation. This can have therapeutic benefits in various diseases associated with dysregulated caspase-mediated cell death and inflammation, such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O6/c1-7(2)12(16-9(4)19)14(23)15-8(3)13(22)17-10(6-18)5-11(20)21/h6-8,10,12H,5H2,1-4H3,(H,15,23)(H,16,19)(H,17,22)(H,20,21)/t8-,10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFYQRSQECIBIB-PEXQALLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349321 | |
| Record name | Ac-VAD-CHO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid | |
CAS RN |
147837-52-3 | |
| Record name | Ac-VAD-CHO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)

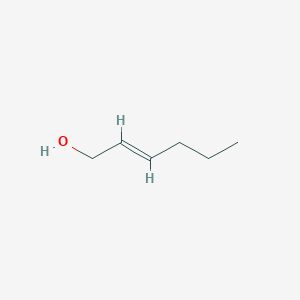


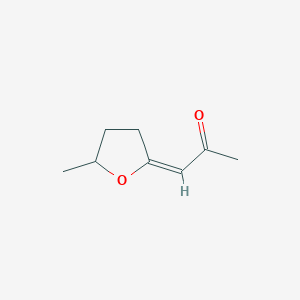
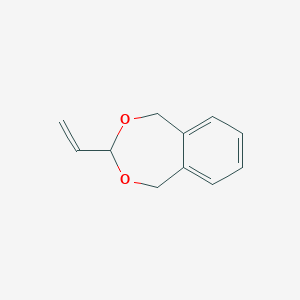
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)

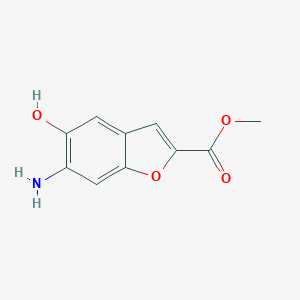
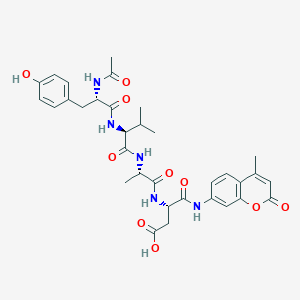
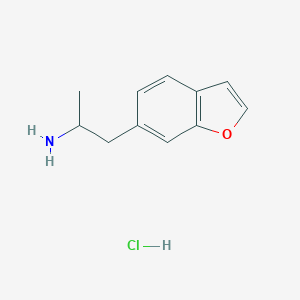
![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)